
2-Iodo-3,4,5-trimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,4,5-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H11IO4 It is a trisubstituted aromatic aldehyde, characterized by the presence of iodine and three methoxy groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,4,5-trimethoxybenzaldehyde typically involves the iodination of 3,4,5-trimethoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:
- Dissolve 3,4,5-trimethoxybenzaldehyde in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-3,4,5-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: 2-Iodo-3,4,5-trimethoxybenzoic acid.
Reduction: 2-Iodo-3,4,5-trimethoxybenzyl alcohol.
Applications De Recherche Scientifique
2-Iodo-3,4,5-trimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-3,4,5-trimethoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4,5-Trimethoxybenzaldehyde: Differently substituted, leading to variations in chemical reactivity and applications.
Uniqueness: 2-Iodo-3,4,5-trimethoxybenzaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
73252-53-6 |
|---|---|
Formule moléculaire |
C10H11IO4 |
Poids moléculaire |
322.10 g/mol |
Nom IUPAC |
2-iodo-3,4,5-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H11IO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3 |
Clé InChI |
AVNJIXMQIQVSML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=O)I)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)
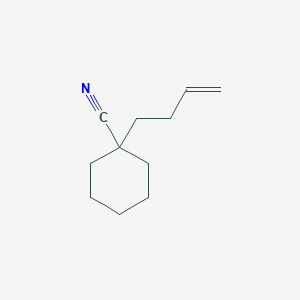

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
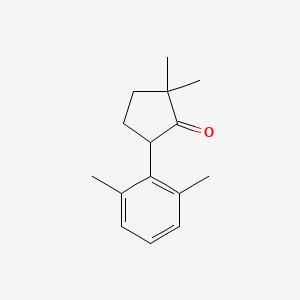
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
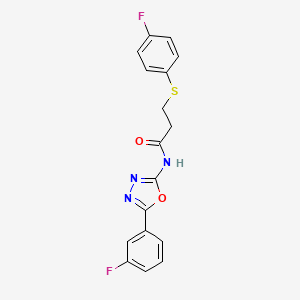
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
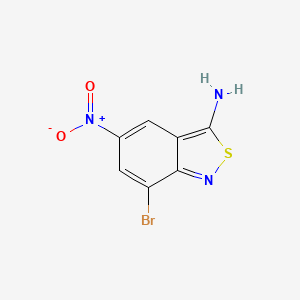
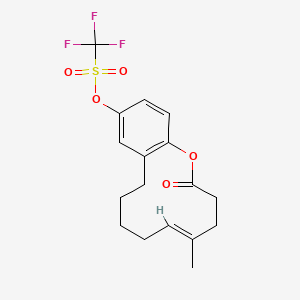
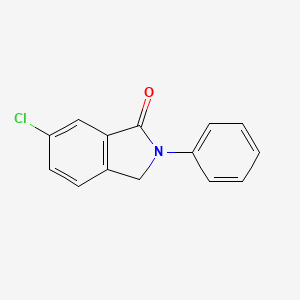
![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
